molecular formula C16H15ClN2O3S B11665437 Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11665437
M. Wt: 350.8 g/mol
InChI Key: WEJYFOVCOKIWNP-UHFFFAOYSA-N
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Description

Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridine derivative characterized by a 3-chlorophenyl substituent at the 4-position, a cyano group at the 3-position, and a sulfanylacetate ester moiety at the 2-position. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in related pyridine and thiazole derivatives . Potential applications span pharmaceutical research (e.g., kinase inhibition or antimicrobial activity) and materials science, given the prevalence of chlorophenyl and cyano groups in bioactive molecules .

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

ethyl 2-[[4-(3-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-15(21)9-23-16-13(8-18)12(7-14(20)19-16)10-4-3-5-11(17)6-10/h3-6,12H,2,7,9H2,1H3,(H,19,20)

InChI Key

WEJYFOVCOKIWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base can yield the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism by which ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Chlorophenyl Position Ester Group Key Properties/Data Reference
This compound (Target) C₁₆H₁₅ClN₂O₃S 350.82* 3- Ethyl Inferred from analogs
Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C₁₆H₁₅ClN₂O₃S 350.82 2- Ethyl CAS 331852-31-4
Ethyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C₁₆H₁₅ClN₂O₃S 350.82 4- Ethyl ID 2188-1863
Propyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C₁₇H₁₇ClN₂O₃S 364.85 2- Propyl Density: 1.34 g/cm³; Bp: 544.7°C
Butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C₁₈H₁₉ClN₂O₃S* ~379.0* 2- Butyl Available: 26 mg (screening compound)
Compound with 2-methoxyanilino and methyl groups C₂₃H₂₀ClN₃O₄S 478.94 2- Ethyl Complex substituents

*Estimated or inferred data.

Key Observations:

Positional Isomerism: The 2-, 3-, and 4-chlorophenyl isomers share identical molecular formulas and weights but differ in steric and electronic properties.

Ester Chain Length : Increasing the ester alkyl chain (ethyl → propyl → butyl) elevates molecular weight and alters physical properties. The propyl analog (CAS 332051-20-4) has a predicted boiling point of 544.7°C, ~50°C higher than ethyl esters, correlating with increased hydrophobicity .

Physicochemical and Predicted Properties

  • Acid Dissociation (pKa) : The propyl ester’s predicted pKa of 10.91 suggests moderate deprotonation under basic conditions, relevant for solubility and formulation .
  • Thermal Stability : Higher boiling points in propyl/butyl esters (e.g., 544.7°C for propyl vs. ~500°C for ethyl) align with increased van der Waals interactions .

Biological Activity

Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H15ClN2O3S
  • Molecular Weight : 350.82 g/mol
  • IUPAC Name : Ethyl 2-[[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl]acetate

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate cell proliferation and apoptosis.
  • Receptor Interaction : The compound has potential interactions with cellular receptors that modulate signaling pathways critical for cell function and survival.
  • Antimicrobial Activity : It has demonstrated antimicrobial properties against various pathogens, making it a candidate for further research in antibiotic development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example:

  • Study Findings : A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that compounds similar to this compound possess effective antibacterial properties against Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Case Study : In vitro studies showed that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest (El-Sayed et al., 2017).

Anticonvulsant Activity

There is evidence supporting the anticonvulsant effects of related compounds:

  • Research Evidence : A study by El-Azab et al. (2013) found that similar tetrahydropyridine derivatives exhibited significant anticonvulsant activity in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Predicted properties include:

  • Boiling Point : Approximately 5368 ± 500 °C
  • Density : 137 ± 0.01 g/cm³

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibitionAl-Khuzaie & Al-Majidi (2014)
AntitumorInduces apoptosisEl-Sayed et al. (2017)
AnticonvulsantModulates neurotransmitter releaseEl-Azab et al. (2013)

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